molecular formula C8H5NO B574260 Oxazolo[2,3,4-cd]pyrrolizine CAS No. 163831-74-1

Oxazolo[2,3,4-cd]pyrrolizine

Katalognummer: B574260
CAS-Nummer: 163831-74-1
Molekulargewicht: 131.134
InChI-Schlüssel: LZTYWZJXZFXWLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo[2,3,4-cd]pyrrolizine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyrrolizine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[2,3,4-cd]pyrrolizine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an oxazole derivative and a pyrrolizine precursor. This reaction often requires the use of a catalyst, such as palladium on carbon (Pd/C), and is conducted under high-temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo[2,3,4-cd]pyrrolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the this compound ring system. For example, oxidation can lead to the formation of this compound-2,3-dione, while reduction may yield this compound-2,3-diol .

Wirkmechanismus

The mechanism of action of oxazolo[2,3,4-cd]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the this compound derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxazolo[2,3,4-cd]pyrrolizine is unique due to its fused ring system, which combines the properties of both oxazole and pyrrolizine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

163831-74-1

Molekularformel

C8H5NO

Molekulargewicht

131.134

InChI

InChI=1S/C8H5NO/c1-2-7-5-10-8-4-3-6(1)9(7)8/h1-5H

InChI-Schlüssel

LZTYWZJXZFXWLL-UHFFFAOYSA-N

SMILES

C1=CC2=COC3=CC=C1N23

Synonyme

Oxazolo[2,3,4-cd]pyrrolizine (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.